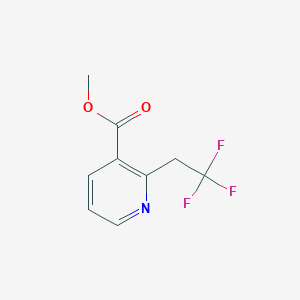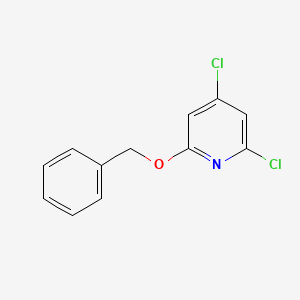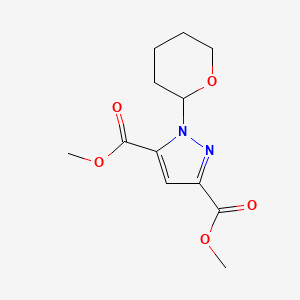
3,5-Dimethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tetrahydropyran moiety attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate typically begins with the appropriate pyrazole derivative and tetrahydropyran derivative.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, ethanol, or acetonitrile.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the pyrazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate oxide.
Reduction Products: Reduced forms of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate hydride.
Substitution Products: Substituted derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as pyrazole-3-carboxylic acid and its derivatives.
Uniqueness: The presence of the tetrahydropyran moiety in this compound distinguishes it from other pyrazole derivatives, providing unique chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O5 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
dimethyl 1-(oxan-2-yl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C12H16N2O5/c1-17-11(15)8-7-9(12(16)18-2)14(13-8)10-5-3-4-6-19-10/h7,10H,3-6H2,1-2H3 |
InChI Key |
TVZLQGUYUJTZFT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1C2CCCCO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



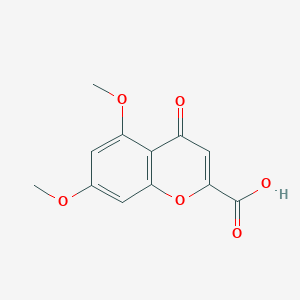
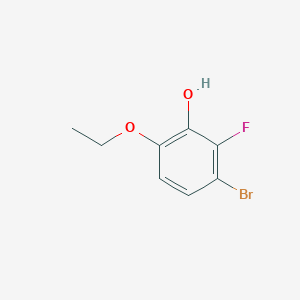
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)

![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
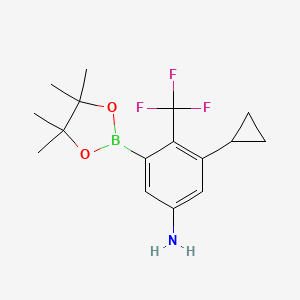
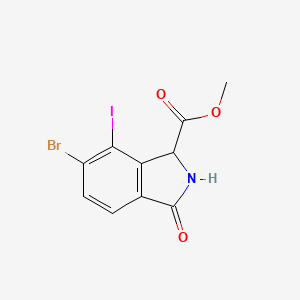
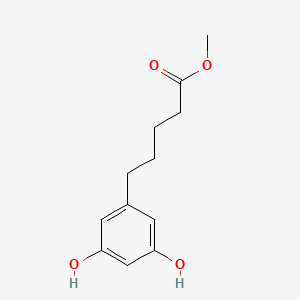
![Ethyl 4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15362859.png)

